1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantane and pyrazolo[1,5-A]pyrimidine intermediates. The adamantane derivative can be synthesized through Friedel-Crafts alkylation, while the pyrazolo[1,5-A]pyrimidine core is often constructed via cyclization reactions involving appropriate precursors. The final coupling step involves the reaction of these intermediates with piperazine under controlled conditions, such as reflux in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The pyrazolo[1,5-A]pyrimidine ring can be reduced under specific conditions.
Substitution: Halogen atoms on the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions on the chlorophenyl group can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethanol: Shares the adamantane moiety but differs in its functional groups and overall structure.
1-Adamantan-1-yl-propan-2-one: Another adamantane derivative with distinct chemical properties.
1-Adamantan-1-yl-3-phenyl-urea: Contains the adamantane core but has a different functional group arrangement.
Uniqueness
1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C28H33ClF3N5O |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C28H33ClF3N5O/c29-21-3-1-20(2-4-21)22-12-24(28(30,31)32)37-25(33-22)13-23(34-37)26(38)35-5-7-36(8-6-35)27-14-17-9-18(15-27)11-19(10-17)16-27/h1-4,13,17-19,22,24,33H,5-12,14-16H2 |
InChI Key |
WDJNIEADSJLIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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